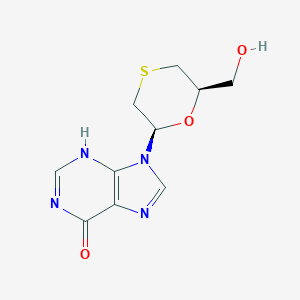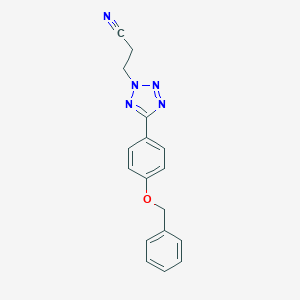
2H-Tetrazole-2-propanenitrile, 5-(4-(phenylmethoxy)phenyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2H-Tetrazole-2-propanenitrile, 5-(4-(phenylmethoxy)phenyl)- is a chemical compound that belongs to the class of tetrazoles. It has been widely studied for its potential applications in scientific research, particularly in the field of medicinal chemistry.
Wirkmechanismus
The exact mechanism of action of 2H-Tetrazole-2-propanenitrile, 5-(4-(phenylmethoxy)phenyl)- is not fully understood. However, studies have suggested that it may act by inhibiting certain enzymes or signaling pathways in the body. For example, it has been shown to inhibit the activity of carbonic anhydrase, which plays a role in the regulation of pH in the body. It has also been shown to inhibit the expression of certain inflammatory cytokines, which are involved in the immune response.
Biochemische Und Physiologische Effekte
Studies have demonstrated that 2H-Tetrazole-2-propanenitrile, 5-(4-(phenylmethoxy)phenyl)- can have a range of biochemical and physiological effects. For example, it has been shown to exhibit antimicrobial activity against various bacterial and fungal strains. It has also been shown to have anti-inflammatory effects, which may make it useful in the treatment of inflammatory diseases such as rheumatoid arthritis. Additionally, it has been shown to have anticancer properties, which may make it a potential candidate for the development of new cancer therapies.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 2H-Tetrazole-2-propanenitrile, 5-(4-(phenylmethoxy)phenyl)- in lab experiments is its versatility. It can be easily synthesized and modified to produce derivatives with different biological activities. However, one of the limitations is its potential toxicity. Studies have shown that it can be toxic to certain cell types at high concentrations, which may limit its use in certain applications.
Zukünftige Richtungen
There are several potential future directions for the study of 2H-Tetrazole-2-propanenitrile, 5-(4-(phenylmethoxy)phenyl)-. One area of interest is the development of new derivatives with improved biological activity and reduced toxicity. Another area of interest is the investigation of its potential as a therapeutic agent for various diseases, including cancer and inflammatory disorders. Additionally, further studies are needed to fully elucidate its mechanism of action and to determine its potential for use in combination with other drugs or therapies.
Synthesemethoden
The synthesis of 2H-Tetrazole-2-propanenitrile, 5-(4-(phenylmethoxy)phenyl)- can be achieved through a multi-step process. One of the most common methods involves the reaction of 4-(phenylmethoxy)benzaldehyde with ethyl cyanoacetate, followed by cyclization with hydrazine hydrate and sodium acetate. The resulting product is then treated with acetic anhydride to yield the final compound. Other methods have also been reported in the literature, including the use of different starting materials and reaction conditions.
Wissenschaftliche Forschungsanwendungen
2H-Tetrazole-2-propanenitrile, 5-(4-(phenylmethoxy)phenyl)- has been extensively studied for its potential applications in medicinal chemistry. It has been shown to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. It has also been investigated as a potential inhibitor of various enzymes, such as carbonic anhydrase and acetylcholinesterase.
Eigenschaften
CAS-Nummer |
130019-22-6 |
|---|---|
Produktname |
2H-Tetrazole-2-propanenitrile, 5-(4-(phenylmethoxy)phenyl)- |
Molekularformel |
C17H15N5O |
Molekulargewicht |
305.33 g/mol |
IUPAC-Name |
3-[5-(4-phenylmethoxyphenyl)tetrazol-2-yl]propanenitrile |
InChI |
InChI=1S/C17H15N5O/c18-11-4-12-22-20-17(19-21-22)15-7-9-16(10-8-15)23-13-14-5-2-1-3-6-14/h1-3,5-10H,4,12-13H2 |
InChI-Schlüssel |
FWRQMAVAOSMPTQ-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)C3=NN(N=N3)CCC#N |
Kanonische SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)C3=NN(N=N3)CCC#N |
Andere CAS-Nummern |
130019-22-6 |
Synonyme |
2H-Tetrazole-2-propanenitrile, 5-(4-(phenylmethoxy)phenyl)- |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



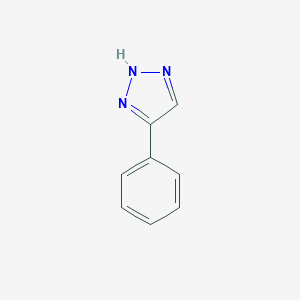
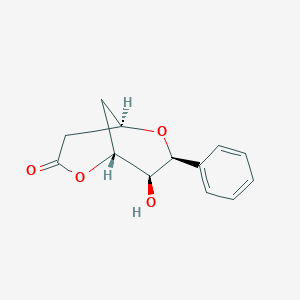
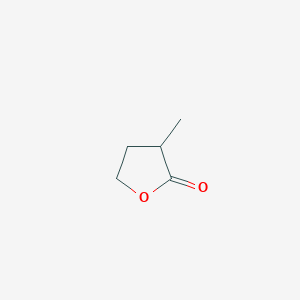
![1,7-Dimethyl-1H-imidazo[1,2-b]pyrazole](/img/structure/B162318.png)
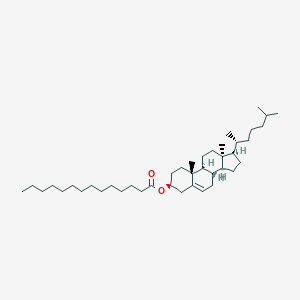
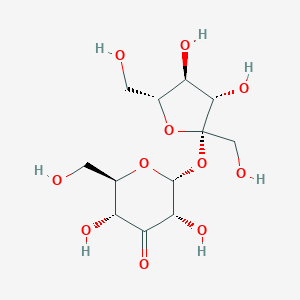
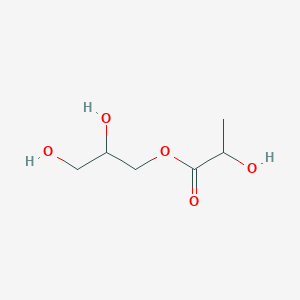
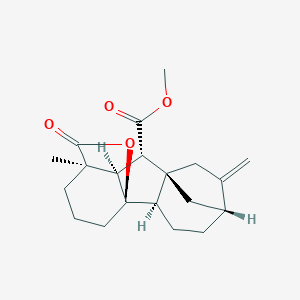
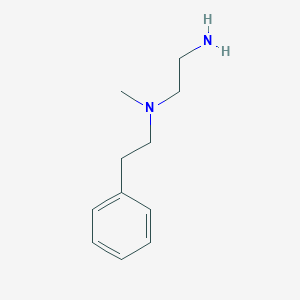
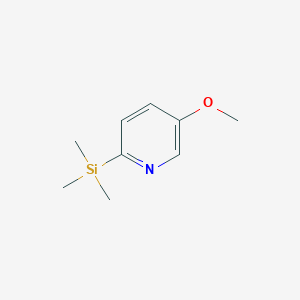
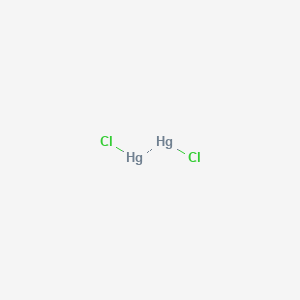
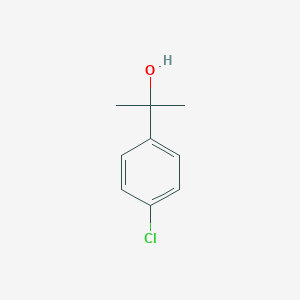
![3-(Hydrazinylmethyl)benzo[d]isoxazole](/img/structure/B162342.png)
